molecular formula C14H9F3O B2497034 2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone CAS No. 1507249-35-5

2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone

Cat. No.: B2497034
CAS No.: 1507249-35-5
M. Wt: 250.22
InChI Key: PCCJXDXDWCFLNV-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone (CAS 1507249-35-5) is a fluorinated aromatic ketone of interest in organic synthesis and pharmaceutical research . With a molecular formula of C14H9F3O and a molecular weight of 250.22 g/mol, this compound serves as a versatile building block for the development of more complex molecules . The strategic incorporation of fluorine atoms on the phenyl rings is a common tactic in medicinal chemistry, as it can enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological targets . Compounds with difluorophenyl and fluorophenyl moieties are frequently investigated as key intermediates in the synthesis of potential therapeutic agents . For instance, structurally similar difluorophenyl ethanone derivatives have been identified as crucial chiral intermediates in the synthesis of pharmaceuticals such as Ticagrelor, a platelet aggregation inhibitor . This underscores the value of this chemical scaffold in drug discovery. This product is intended for research and manufacturing applications in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(3,4-difluorophenyl)-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-11-4-2-10(3-5-11)14(18)8-9-1-6-12(16)13(17)7-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCJXDXDWCFLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=CC(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-difluorobenzoyl chloride with 4-fluoroacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
This compound serves as a critical intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance the efficacy and safety profiles of drugs, particularly in the development of anti-inflammatory and analgesic medications.

  • Case Study : Research indicates that derivatives of this compound exhibit enhanced activity against inflammatory pathways, suggesting potential for new therapeutic agents in pain management.

Material Science

Advanced Materials
2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone is utilized in formulating advanced materials due to its unique chemical properties. It contributes to the development of polymers and coatings with improved thermal stability and chemical resistance.

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
  • Application Example : In coatings, this compound has been shown to improve durability and resistance to environmental degradation.

Biochemical Assays

Enzyme Activity Studies
The compound is employed in biochemical assays to investigate enzyme activity and inhibition. Its ability to interact with various biological targets makes it valuable for understanding metabolic pathways.

  • Research Insight : Studies have demonstrated that this compound can inhibit specific enzymes involved in disease processes, providing insights into potential therapeutic targets.

Antioxidant Research

The antioxidant properties of this compound make it valuable in studies aimed at reducing oxidative stress within biological systems. This aspect is crucial for developing treatments for chronic diseases associated with oxidative damage.

  • Case Study : Investigations into its antioxidant capacity revealed promising results in mitigating oxidative stress markers in cellular models.

Summary

The applications of this compound span across pharmaceutical development, material science, and biochemical research. Its unique properties facilitate advancements in drug synthesis, the formulation of high-performance materials, and insights into biological mechanisms through enzyme studies. Continued research into this compound is likely to yield further applications and enhance its utility in scientific investigations.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Fluorinated diarylethanones exhibit distinct physicochemical properties based on substitution patterns. Key structural analogs and their differences are summarized below:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol)
2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone - 3,4-diF-C₆H₃; 4-F-C₆H₄ C₁₄H₉F₃O 262.22 (calculated)
1-(3,4-Difluorophenyl)ethanone 369-33-5 3,4-diF-C₆H₃ C₈H₆F₂O 156.13
1-(4-Fluorophenyl)ethanone 403-42-9 4-F-C₆H₄ C₈H₇FO 138.14
2-Bromo-4'-fluoroacetophenone 403-29-2 4-F-C₆H₄; Br at α-position C₈H₆BrFO 217.04

Key Observations :

  • The target compound’s dual fluorinated rings increase its molecular weight and polarity compared to mono-fluorinated analogs like 1-(4-fluorophenyl)ethanone .

Biological Activity

2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone, also known by its CAS number 1507249-35-5, is a synthetic compound with potential biological activities. Its structure features two fluorinated phenyl groups, which may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its antifungal, anticancer, and enzyme inhibition properties based on diverse research findings.

  • Molecular Formula : C14H9F3O
  • Molecular Weight : 250.22 g/mol
  • IUPAC Name : 2-(3,4-difluorophenyl)-1-(4-fluorophenyl)ethan-1-one
  • Purity : 95% .

Antifungal Activity

Recent studies have highlighted the antifungal properties of various derivatives related to this compound. Notably, compounds with similar structures have shown significant activity against Candida albicans, a common fungal pathogen.

Key Findings:

  • The minimal inhibitory concentration (MIC) values of related compounds indicate that halogen substitutions significantly affect antifungal activity.
  • For example, a compound with a similar structure demonstrated an MIC of 0.020 µg/mL against C. albicans .
  • The presence of fluorine atoms in the phenyl rings appears to enhance the antifungal efficacy compared to other substitutions.
Compound StructureMIC (µg/mL)Activity Level
This compoundTBDTBD
4-trifluoromethyl derivative0.020High
4-fluorinated derivative0.210Moderate

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that compounds with fluorinated phenyl groups can exhibit significant cytotoxicity against human breast cancer cells.

Case Studies:

  • In one study, derivatives were tested for their ability to inhibit PARP1 activity in MCF-7 breast cancer cells, showing promising results with IC50 values comparable to established chemotherapeutics .
  • The compound's structure may contribute to its interaction with cellular targets involved in apoptosis and cell proliferation.
CompoundIC50 (µM)Cell Line
This compoundTBDMCF-7
Olaparib57.3MCF-7

Enzyme Inhibition Studies

The potential of this compound to inhibit cytochrome P450 enzymes has also been investigated. These enzymes are crucial for drug metabolism and steroid biosynthesis.

Research Insights:

  • Compounds similar to this compound were assessed for their inhibitory effects on several cytochrome P450 enzymes.
  • Results indicated no significant inhibitory activity against CYP11B1 and only slight inhibition at high concentrations for CYP11B2 .

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone, and how can reaction conditions be optimized?

The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a fluorinated aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include temperature control (e.g., 270°C for analogous reactions), pH adjustments (optimal pH 4–6), and solvent selection (e.g., benzene for extraction) . Post-synthesis purification often involves column chromatography (SiO₂, hexane/ethyl acetate 9:1) or reduced-pressure rectification .

Q. How is the structural identity of this compound confirmed in academic research?

X-ray crystallography provides definitive structural confirmation, with parameters such as monoclinic crystal systems (space group P2₁/c) and unit cell dimensions (e.g., a = 8.164 Å, b = 5.912 Å, c = 24.946 Å) . Complementary techniques include ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and mass spectrometry (molecular weight ~246.23 g/mol) .

Q. What analytical methods are used to assess purity and stability?

High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment. Stability studies under inert gas (N₂/Ar) at 2–8°C are recommended to prevent degradation, particularly for halogenated ketones prone to hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of fluorinated ethanones?

Discrepancies in enzyme inhibition data (e.g., IC₅₀ variability) may arise from assay conditions (pH, temperature) or structural analogs. Dose-response studies with standardized protocols (e.g., fixed pH 7.4, 37°C) and molecular docking simulations (using InChI keys for 3D structure alignment) can clarify mechanisms .

Q. What strategies improve the yield of multi-step syntheses involving fluorinated intermediates?

Protecting-group chemistry (e.g., silylation of hydroxyl groups) minimizes side reactions. For example, intermediates like 2-chloro-1-(3,4-difluorophenyl)ethanone require strict anhydrous conditions to avoid hydrolysis . Flow chemistry may enhance scalability by maintaining precise temperature/pH control .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine substituents deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. Computational studies (e.g., DFT calculations ) using PubChem-derived InChI keys (e.g., VXKALBDSXCHRGY-UHFFFAOYSA-N) predict charge distribution and reactive sites .

Q. What role does this compound play in designing kinase inhibitors or antimicrobial agents?

Fluorinated ethanones act as pharmacophore precursors due to their ability to modulate lipophilicity and binding affinity. For example, analogs like 1-(2,4-difluorophenyl)-2-(1H-triazol-1-yl)ethanone show activity against fungal targets (e.g., CYP51 inhibition) . Structure-activity relationship (SAR) studies using halogen-substituted derivatives are critical .

Methodological Considerations

  • Contradiction Management : Compare synthetic yields and spectral data across studies (e.g., CAS Common Chemistry vs. PubChem) to identify protocol-dependent variability .
  • Safety Protocols : Use lachrymator-resistant PPE when handling chlorinated intermediates (e.g., 2-chloro derivatives), and store compounds under inert gas to prevent oxidation .
  • Data Reproducibility : Reference DSSTox Substance IDs (e.g., DTXSID40672866) for authoritative physicochemical data .

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